FLAG peptide -

FLAG peptide

Catalog Number: EVT-243205
CAS Number:
Molecular Formula: C41H60N10O20
Molecular Weight: 1013.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source: The FLAG peptide (DYKDDDDK) is an artificial, octapeptide epitope tag designed for the detection and purification of recombinant proteins [, , ].

Classification: It is classified as an affinity tag due to its specific and strong binding affinity to anti-FLAG antibodies, particularly the monoclonal antibody M2 [, , , , ].

  • Protein Detection: Allows the identification and visualization of FLAG-tagged proteins in various assays, including Western blotting, ELISA, and flow cytometry [, , , , ].
  • Protein Purification: Enables rapid and efficient isolation of FLAG-tagged proteins from complex mixtures using immunoaffinity chromatography [, , , , , ].
  • Protein Interaction Studies: Facilitates the identification and characterization of proteins that interact with the target FLAG-tagged protein, often through co-immunoprecipitation experiments [, , , ].
  • Protein Localization Studies: Assists in determining the subcellular localization of FLAG-tagged proteins using immunofluorescence microscopy [, , ].

Biotinylated FLAG Peptide

    Compound Description: Biotinylated FLAG peptide consists of the FLAG epitope sequence (DYKDDDDK) linked to a biotin molecule. This modification allows for the immobilization of the FLAG peptide onto streptavidin-coated surfaces, enabling its use in various affinity-based assays and purification techniques [, , , ].

    Relevance: Biotinylated FLAG peptide shares the same core amino acid sequence as the FLAG peptide. The addition of biotin does not interfere with the binding of anti-FLAG antibodies to the epitope. This modification allows for the immobilization of the FLAG peptide without affecting its ability to interact with anti-FLAG antibodies [, , , ].

Fluorescein-labeled FLAG Peptide

    Compound Description: Fluorescein-labeled FLAG peptide is a variant where a fluorescein molecule is conjugated to the FLAG epitope sequence (DYKDDDDK). This modification enables the direct detection and visualization of FLAG-tagged proteins using fluorescence-based techniques [, ].

    Relevance: This compound retains the core amino acid sequence of the FLAG peptide, ensuring its recognition by anti-FLAG antibodies. The addition of the fluorescein tag provides a convenient way to detect and quantify FLAG-tagged proteins without the need for secondary detection reagents [, ].

HA Peptide

    Compound Description: HA peptide (YPYDVPDYA) is an epitope tag derived from the influenza hemagglutinin (HA) protein [].

    Relevance: While structurally distinct from the FLAG peptide, the HA peptide serves a similar purpose as an epitope tag for protein purification and detection. It is often used in tandem with the FLAG peptide in dual-tagging strategies to enhance purification stringency and enable multiplexed detection [, ].

(3× FLAG)-TEV-Protein A

    Compound Description: This is a tandem affinity purification (TAP) tag comprising three consecutive FLAG epitopes ((3× FLAG)), a tobacco etch virus (TEV) protease cleavage site, and the immunoglobulin G (IgG)-binding domain of Protein A [].

    Relevance: This TAP tag combines the high affinity and specificity of the FLAG epitope with the mild elution properties of the TEV protease cleavage site and the high affinity of Protein A for IgG. This combination enables highly efficient and specific purification of target proteins under mild conditions [].

His-tagged 3× FLAG Peptide

    Compound Description: This compound is a modified FLAG peptide containing a hexahistidine tag (His-tag) at its N-terminus, linked by various linkers, and three consecutive FLAG epitopes [].

    Relevance: This modification combines the advantages of His-tag and FLAG tag purification systems. The His-tag allows for initial purification using immobilized metal affinity chromatography (IMAC), while the FLAG tag enables further purification and elution with a competing FLAG peptide. This two-step purification strategy enhances purity and enables the removal of the His-tagged 3x FLAG peptide from the target protein [].

DYKDC Peptide

    Compound Description: The DYKDC peptide represents a truncated version of the FLAG peptide, retaining the crucial amino acid residues (DYKD) for antibody recognition within a shorter sequence [].

    Relevance: This truncated peptide serves as a template for synthesizing molecularly imprinted polymers (MIPs) with selective binding affinity for the full FLAG peptide. The MIPs act as artificial antibody mimics, offering a cost-effective and reusable alternative to conventional antibody-based affinity purification methods [].

FLAG-Melittin Fusion Protein

    Compound Description: This construct combines the FLAG peptide with melittin, a cytotoxic peptide found in bee venom. The FLAG peptide is situated at the C-terminus of the fusion protein [].

    Relevance: This fusion protein leverages the cell-targeting capability of a FLAG-tagged antibody fragment and the cytotoxic properties of melittin to create an immunotoxin. This approach holds potential for targeted therapeutic applications against cancer cells expressing the specific antigen recognized by the antibody fragment [].

Azobenzene-Containing FLAG Peptides

    Compound Description: These synthetic peptides incorporate an azobenzene unit, a photo-responsive molecule, within the FLAG peptide sequence, specifically replacing two or three central aspartate residues [].

    Relevance: Introducing the azobenzene moiety allows for photo-modulation of the FLAG peptide's conformation and, consequently, its binding affinity to the anti-FLAG antibody M1. This approach highlights the potential for using photo-switchable peptides to control biological processes with light [].

Mutant FLAG Peptides

    Compound Description: Various studies explored the effects of single or multiple amino acid substitutions within the FLAG peptide sequence on its binding affinity to anti-FLAG antibodies. These mutations helped identify key residues involved in antibody recognition and allowed for the development of peptides with altered binding properties [, , ].

    Relevance: These mutant peptides provide insights into the structure-activity relationship of the FLAG epitope and enable the fine-tuning of antibody binding for specific applications. For instance, a "superFLAG" variant with enhanced binding affinity to the M2 anti-FLAG antibody was discovered [].

Source and Classification

The FLAG peptide was originally developed for use in conjunction with recombinant DNA technology. It is classified under fusion tags, which are sequences added to proteins to facilitate their purification and detection. Fusion tags can enhance solubility, stability, and expression levels of the target proteins. The FLAG peptide is particularly valued for its small size, which minimizes interference with the protein's native function.

Synthesis Analysis

Methods

The synthesis of FLAG peptides primarily employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This technique is advantageous due to its efficiency and ability to produce high-purity peptides.

  1. Loading Step: The first amino acid is attached to the resin.
  2. Deprotection: The N-terminal protecting group is removed.
  3. Coupling: The next amino acid is activated and coupled to the growing chain.
  4. Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
  5. Cleavage: The completed peptide is cleaved from the resin and deprotected.

Technical Details

The coupling agents used in SPPS, such as Dicyclohexylcarbodiimide, facilitate the formation of peptide bonds between amino acids. Each cycle involves rigorous washing steps to remove excess reagents, ensuring high purity levels.

Molecular Structure Analysis

Structure

The FLAG peptide consists of a linear sequence of eight amino acids: Aspartic acid, Tyrosine, Lysine, Aspartic acid, Aspartic acid, Lysine, Aspartic acid, and Lysine. This structure provides specific recognition sites for antibodies.

Data

  • Molecular Weight: Approximately 1018 Da
  • Sequence: DYKDDDDK
  • Ionic Properties: The presence of charged residues contributes to its solubility in aqueous solutions.
Chemical Reactions Analysis

Reactions

The synthesis of FLAG peptides involves several key chemical reactions:

  1. Peptide Bond Formation: This reaction occurs during the coupling step when an activated carboxyl group reacts with an amine group.
  2. Deprotection Reactions: Strong acids or bases are used to remove protecting groups from the amino acids before coupling.

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, pH, and the choice of coupling reagents. Optimization of these parameters is crucial for achieving high yields in peptide synthesis.

Mechanism of Action

Process

The mechanism by which FLAG peptides function involves their specific binding to anti-FLAG antibodies during purification processes. When proteins fused with FLAG peptides are subjected to affinity chromatography:

  1. The sample is passed over a column containing immobilized anti-FLAG antibodies.
  2. Proteins with FLAG tags bind to the antibodies while untagged proteins are washed away.
  3. Elution can be achieved by altering pH or using a competitive elution buffer containing free FLAG peptide.

Data

This method allows for highly selective purification, often yielding over 90% purity in isolated proteins.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water due to charged residues.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • pKa Values: Reflective of the ionizable side chains present in the sequence.
  • Reactivity: Peptide bonds are stable under normal conditions but can be hydrolyzed under acidic or basic conditions.
Applications

FLAG peptides have numerous applications in scientific research:

  • Protein Purification: Widely used in affinity chromatography for isolating recombinant proteins.
  • Detection Assays: Employed in various assays including Western blotting and immunoprecipitation.
  • Functional Studies: Facilitates studies on protein interactions and functions by providing a means to tag proteins without significantly altering their activity.
Structural Biology of FLAG Peptide-Antibody Interactions

Atomic Resolution Insights into FLAG-Anti-FLAG M2 Complexes

Recent crystallographic studies have revolutionized our understanding of FLAG peptide-antibody interactions. The anti-FLAG M2 antibody complexed with the FLAG peptide (DYKDDDDK) was resolved at 1.17 Å resolution—the highest achieved for this system to date. This atomic-level structure revealed that five of the eight FLAG residues form direct interactions with the antibody paratope, primarily through hydrogen bonding and electrostatic forces. The N-terminal aspartic acid (D1), tyrosine (Y2), and lysine (K3) residues anchor the peptide within a deep binding pocket of the M2 Fab domain, while the C-terminal lysine (K8) forms a salt bridge with a conserved glutamate residue in the antibody heavy chain [1] [7].

Table 1: Key Structural Features of FLAG-M2 Complex

ParameterValueFunctional Significance
Resolution1.17 ÅEnables atomic-level interaction mapping
Directly interacting residuesD1, Y2, K3, D4, K8Core binding determinants
Peptide conformation310 helixStabilizes paratope-epitope interface
Buried surface area680 ŲExplains high binding affinity (Kd ~nM)

The structural data further demonstrated that the FLAG peptide adopts a compact 310 helix conformation when bound, contrasting with its unstructured state in solution. This helical twist positions critical acidic residues (D4-D7) for optimal contact with positively charged residues in the M2 complementarity-determining regions (CDRs). The exceptional resolution allowed researchers to identify conserved water molecules mediating hydrogen bonds between D4-D7 and the antibody light chain, explaining the calcium-independent binding unique to M2 among FLAG antibodies [1].

Paratope-Epitope Binding Determinants in FLAG Recognition

The FLAG epitope (DYKDDDDK) employs a multifaceted chemical strategy for high-affinity M2 binding. Electrostatic complementarity dominates the interaction: the clustered aspartate residues (D4-D7) generate a concentrated negative charge that engages with arginine residues (R33, R50) in the M2 heavy chain. Mutagenesis studies confirmed that replacing these arginines with alanine reduces binding affinity by >95%, underscoring their essential role [5] [6].

The tyrosine at position 2 (Y2) contributes via π-stacking with M2's H95 and W96, while simultaneously forming hydrogen bonds with S31 and S52. The terminal lysine (K8) enhances specificity through dual mechanisms: its ε-amino group forms a salt bridge with E100 of M2, and its aliphatic chain participates in hydrophobic interactions with V94. This multi-residue synergy explains why truncated variants (e.g., DYKD) retain binding, albeit with 10-fold reduced affinity compared to the full octapeptide [1] [7].

Table 2: Molecular Interactions in FLAG-M2 Binding

FLAG ResidueInteraction TypeM2 Paratope ResiduesEnergetic Contribution
D1Salt bridge/H-bondH:R50, H:K67ΔG = -3.2 kcal/mol
Y2π-π stacking + H-bondH:W96, H:S52ΔG = -4.1 kcal/mol
K3Salt bridgeL:D32ΔG = -2.8 kcal/mol
D4-D7Electrostatic networkH:R33, H:R50ΔG = -5.6 kcal/mol (total)
K8Salt bridge + hydrophobicH:E100, H:V94ΔG = -3.0 kcal/mol

Conformational Dynamics of FLAG Peptide in Antibody-Bound States

The FLAG peptide exhibits remarkable structural plasticity upon antibody binding. Surface plasmon resonance (SPR) analyses combined with molecular dynamics simulations revealed that unbound FLAG samples multiple conformations in solution, with predominant extended structures (75%) and minor helical populations (15%). Upon encountering the M2 paratope, the peptide undergoes a conformational selection process where the helical conformer is stabilized through contacts with CDR-H3 and CDR-L1 loops [1] [3].

The 310 helix conformation (characterized by i→i+3 hydrogen bonds) positions D4-D7 in a crescent arrangement matching the electrostatic potential of the M2 binding groove. This induced fit reduces conformational entropy penalty upon binding, explaining the unusually slow off-rate (koff ~10−4 s−1). Notably, mutations disrupting helix propensity (e.g., D4P/D5P) decrease binding affinity 100-fold, confirming the functional importance of this secondary structure [1].

These insights enabled rational design of a shortened FLAG variant (DYKD) that maintains the helical core while eliminating non-essential residues. SPR confirmed this tetrapeptide retains ~70% binding affinity relative to full-length FLAG, offering advantages for sterically sensitive applications like membrane protein tagging [1] [7].

Comparative Analysis of N-Terminal vs. C-Terminal FLAG Tag Recognition

Tag position critically impacts FLAG detection efficiency due to structural constraints and cellular processing. Quantitative immunofluorescence studies demonstrated that N-terminal FLAG tags exhibit 3.5-fold higher detection signals than C-terminal tags when positioned on identical proteins (e.g., IL2Rα). This disparity arises because:

  • N-terminal accessibility: The nascent N-terminus emerges first during ribosomal synthesis, enabling earlier antibody access.
  • Reduced steric occlusion: Terminal location minimizes obstruction by folded protein domains.
  • Protection from degradation: N-terminal tags avoid C-exopeptidases prevalent in cellular environments [3] [9].

However, C-terminal tags outperform in specific contexts:

  • For proteins with N-terminal signal peptides (e.g., secreted proteins), C-terminal tagging avoids co-translational cleavage.
  • In membrane proteins like KvPae potassium channels, C-terminal FLAG fusions enabled crystallization with M2 Fab, whereas N-terminal fusions disrupted membrane topology [7] [9].

Table 3: Tag Position Performance Comparison

ParameterN-Terminal FLAGC-Terminal FLAG
Detection sensitivity (IF)100% (reference)28.5% ± 6.3%
Purification yield92% ± 5%78% ± 8%
Enterokinase cleavageEfficient (DDDDK↓)Not applicable
Fusion protein stabilityModerateHigh
Preferred forCytosolic/nuclear proteinsMembrane/secreted proteins

The HTT (huntingtin) protein exemplifies positional effects: C-terminal FLAG-tagged HTT showed undetectable signal in mammalian cells, while N-terminal tagging enabled robust detection. Structural analysis revealed the HTT C-terminus folds into a β-sandwich that sterically blocks antibody access, whereas the N-terminus remains solvent-exposed [9].

Properties

Product Name

FLAG peptide

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid

Molecular Formula

C41H60N10O20

Molecular Weight

1013.0 g/mol

InChI

InChI=1S/C41H60N10O20/c42-11-3-1-5-22(45-36(65)24(13-19-7-9-20(52)10-8-19)47-34(63)21(44)14-29(53)54)35(64)48-26(16-31(57)58)38(67)50-28(18-33(61)62)40(69)51-27(17-32(59)60)39(68)49-25(15-30(55)56)37(66)46-23(41(70)71)6-2-4-12-43/h7-10,21-28,52H,1-6,11-18,42-44H2,(H,45,65)(H,46,66)(H,47,63)(H,48,64)(H,49,68)(H,50,67)(H,51,69)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,70,71)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

XZWYTXMRWQJBGX-VXBMVYAYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N)O

Synonyms

DYKDDDDK peptide
FLAG peptide

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O

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